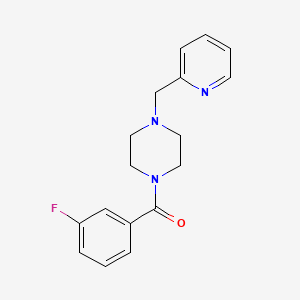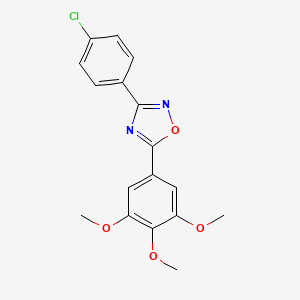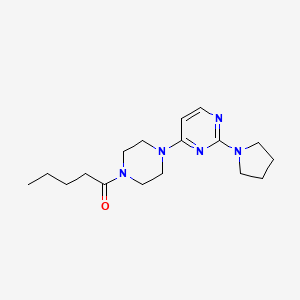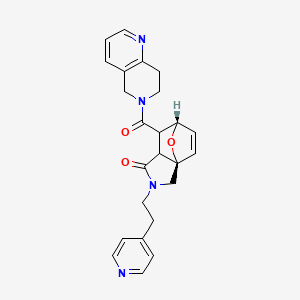
1-(3-氟苯甲酰)-4-(2-吡啶基甲基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Introduction 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine is a compound of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities. This compound, like its analogs, is studied for its receptor binding affinities and structural properties.
Synthesis Analysis The synthesis of compounds related to 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine typically involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation processes. For instance, compounds similar to the title one are synthesized through a series of chemical reactions, starting from specific aldehydes and piperazine derivatives, showcasing a detailed pathway for achieving the desired chemical structure (Yang Fang-wei, 2013).
Molecular Structure Analysis The molecular structure of related compounds has been determined by methods such as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, a compound with similar features, was extensively studied, revealing its crystal and molecular structure, and providing insights into the spatial arrangement of atoms within the compound (S. Özbey et al., 1998).
Chemical Reactions and Properties The chemical behavior of 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine derivatives is influenced by their functional groups and overall structure. For instance, these compounds can participate in various chemical reactions, including those involved in binding assays or those required for further chemical modifications. The compound's affinity towards different receptors can be tested through in vitro binding assays, indicating its potential utility in medicinal chemistry (Yang Fang-wei, 2013).
Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound’s behavior under different conditions. For related compounds, these properties have been characterized to facilitate their use in various scientific applications (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis The chemical properties, including reactivity with other chemical agents, stability under various conditions, and the potential for forming derivatives, are essential for the application of 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine in chemical synthesis and drug development. These aspects can be explored through detailed studies on related compounds, which help in predicting the behavior of the compound in biological systems and its interactions with other molecules (Ninganayaka Mahesha et al., 2019).
科学研究应用
分子结构和相互作用
研究表明,密切相关的 1-[(1,3-苯二氧杂环-5-基)甲基]-4-(卤代苯甲酰)哌嗪,包括 3-氟苯甲酰变体,采用相似的分子构象。特别是,3-氟苯甲酰衍生物因形成将分子连接成三维结构的氢键而著称,这证明了卤素取代在影响分子相互作用模式方面的重要性 (Ninganayaka Mahesha 等人,2019).
合成和表征
另一项研究重点关注与 1-(3-氟苯甲酰)-4-(2-吡啶基甲基)哌嗪相关的化合物的合成和表征,重点是通过 X 射线衍射进行结构确认并探索其体外抗菌和驱虫活性。该研究强调了此类化合物在药物化学中的潜力,特别是在开发具有特定生物活性的新疗法方面 (C. Sanjeevarayappa 等人,2015).
药理学评价
在药理学研究中,某些构象受限丁酰苯酮与 1-(3-氟苯甲酰)-4-(2-吡啶基甲基)哌嗪具有结构相似性,已对其对多巴胺和血清素受体的亲和力进行了评估。这些研究有助于理解该化合物作为抗精神病药物的潜力,探索其受体结合亲和力并深入了解其治疗应用 (E. Raviña 等人,2000).
在抗精神病药物合成中的应用
对氟哌利和戊氟利多等与 1-(3-氟苯甲酰)-4-(2-吡啶基甲基)哌嗪在结构上相关的抗精神病药物的合成进行的研究揭示了 4,4-双(对氟苯基)丁基基团的重要性。这些发现为合成复杂的药物提供了宝贵的知识,展示了此类化合物在药物开发中的多功能性和应用 (C. Botteghi 等人,2001).
属性
IUPAC Name |
(3-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-5-3-4-14(12-15)17(22)21-10-8-20(9-11-21)13-16-6-1-2-7-19-16/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHDSELGTWILCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)



![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)
![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)